N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-16(17(24)20-12-14-8-4-2-5-9-14)26-19(21-13)23-18(25)22-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,20,24)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHSNSIWQFBTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Ureido Group: The ureido group is formed by reacting the thiazole derivative with phenyl isocyanate under controlled conditions.
Final Coupling: The final compound is obtained by coupling the intermediate products under specific reaction conditions, typically involving a catalyst and a solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, phenyl isocyanate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a thiazole ring, which is known for its significant pharmacological properties, coupled with a urea moiety that may enhance its interaction with biological targets. The specific structure suggests potential for various biological activities, making it a subject of interest in drug development.
Antimicrobial Activity
Numerous studies have investigated thiazole derivatives for their antimicrobial properties. N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide has shown promising results against bacterial and fungal strains, indicating its potential as an antimicrobial agent. The structural complexity of thiazoles allows them to interact effectively with microbial targets, leading to inhibition of growth and proliferation.
Inhibition of Enzymatic Activity
This compound has been explored for its ability to inhibit various enzymes critical in disease processes:
- Xanthine Oxidase Inhibition : Compounds similar to this compound have been designed as xanthine oxidase inhibitors, which are essential in managing conditions like gout and hyperuricemia. The incorporation of specific functional groups enhances binding affinity to the enzyme's active site, demonstrating effective inhibition .
- Acetylcholinesterase Inhibition : Research indicates that derivatives of thiazoles exhibit strong inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease. Such compounds can potentially improve cognitive function by increasing acetylcholine levels in the brain .
Cancer Therapeutics
The compound's ability to modulate various biochemical pathways positions it as a candidate for cancer treatment. Studies have shown that thiazole derivatives can act as inhibitors of receptor tyrosine kinases, which are often overactive in cancers. For instance, modifications in the thiazole structure have led to compounds with significant inhibitory effects against kinases involved in tumor growth and metastasis .
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives:
Mechanism of Action
The mechanism of action of N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: It modulates pathways related to apoptosis, cell proliferation, and immune response.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide: shares structural similarities with other thiazole derivatives such as:
Uniqueness
- This compound is unique due to its specific combination of functional groups, which confer distinct biological activities and therapeutic potential. Its ureido group, in particular, enhances its ability to interact with biological targets, making it a promising candidate for drug development.
Biological Activity
N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The thiazole ring and urea moiety suggest that this compound may interact with various biological targets, making it a candidate for therapeutic applications. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 380.47 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, along with a phenylureido group that may enhance its interaction with biological targets .
The mechanism of action of this compound is likely multifaceted. It may function as an inhibitor or modulator of specific enzymes or receptors involved in various biochemical pathways. The thiazole ring and the polar functional groups present in the compound facilitate binding to biological macromolecules, potentially influencing their activity .
Inhibition Studies
Recent studies have evaluated the inhibitory effects of thiazole derivatives on various enzymes. For example, compounds similar to this compound have shown significant inhibitory activity against carbonic anhydrase (CA) and acetylcholinesterase (AChE). In particular, thiazole derivatives have been reported to exhibit IC50 values in the low micromolar range against these enzymes, indicating potent biological activity .
Anticancer Activity
Thiazole derivatives have been investigated for their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values ranging from 3.58 to 15.36 μM. These compounds exhibited selective toxicity towards cancer cells while showing lower cytotoxicity towards normal cells, suggesting a favorable therapeutic index . The ability to induce apoptosis in cancer cells has also been noted, which is crucial for developing effective anticancer therapies .
Case Studies and Research Findings
| Study | Compound | Target | IC50 Value (μM) | Notes |
|---|---|---|---|---|
| Study 1 | Thiazole Derivative A | Carbonic Anhydrase | 0.5 | Most potent inhibitor identified |
| Study 2 | Thiazole Derivative B | Acetylcholinesterase | 2.7 | Strong AChE inhibitory activity |
| Study 3 | N-benzyl derivative | Various Cancer Cell Lines | 3.58 - 15.36 | Selective cytotoxicity observed |
Pharmacological Evaluations
Pharmacological evaluations have indicated that compounds related to this compound may possess anti-inflammatory and analgesic properties as well. These activities are attributed to their ability to modulate key signaling pathways involved in inflammation .
Q & A
Q. What are the common synthetic routes for N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide?
The synthesis typically involves a multi-step process:
- Step 1 : Cyclization of thiourea derivatives with α-haloketones to form the thiazole core.
- Step 2 : Introduction of the phenylurea moiety via carbodiimide-mediated coupling.
- Step 3 : Functionalization of the benzyl group through nucleophilic substitution or reductive amination. Reaction conditions (e.g., solvent polarity, temperature) are critical to avoid side products like over-alkylated derivatives .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions (e.g., distinguishing between N-benzyl and urea linkages) .
- Mass Spectrometry (HRMS) : Validates molecular weight and purity, with electrospray ionization (ESI) preferred for carboxamide stability .
- IR Spectroscopy : Identifies key functional groups (e.g., urea C=O stretch at ~1640 cm, thiazole C-S bonds at ~680 cm) .
Q. What in vitro assays are suitable for preliminary evaluation of its anticancer activity?
- MTT/Proliferation Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition Assays : Target kinases or proteases implicated in cancer pathways.
- Apoptosis Markers : Caspase-3/7 activation and Annexin V staining to assess mechanism .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance urea coupling efficiency but may require low temperatures to prevent decomposition .
- Catalysts : Use N,N-diisopropylethylamine (DIPEA) or HOBt/EDC for carboxamide bond formation to minimize racemization .
- Ultrasound-Assisted Synthesis : Reduces reaction time by 40–60% compared to conventional heating .
Q. How do structural modifications (e.g., substituents on the benzyl group) influence biological activity?
- Electron-Withdrawing Groups (e.g., -F, -CF): Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) but may reduce solubility .
- Methoxy Groups : Improve metabolic stability but can sterically hinder target interactions. SAR studies using analogs with para- vs. meta-substitutions are critical .
Q. What strategies resolve discrepancies in reported biological activity data?
- Assay Standardization : Control for variables like serum concentration in cell culture (e.g., 10% FBS vs. serum-free conditions) .
- Purity Validation : HPLC with UV/Vis detection (≥95% purity threshold) to exclude impurities masking true activity .
- Target Profiling : Use proteomics (e.g., affinity chromatography, pull-down assays) to confirm off-target effects .
Q. How does computational modeling aid in understanding target interactions?
- Docking Studies : AutoDock Vina or Schrödinger Suite predict binding poses to enzymes (e.g., cyclin-dependent kinases) using InChI-derived 3D coordinates .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories to prioritize analogs .
Q. Which chromatographic techniques are optimal for purification?
- Flash Chromatography : Silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) for intermediate purification .
- Preparative HPLC : C18 columns with acetonitrile/water (+0.1% TFA) resolve closely related derivatives .
Q. How is X-ray crystallography applied to determine its structure?
Q. What mechanistic studies elucidate its mode of action in antimicrobial applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
